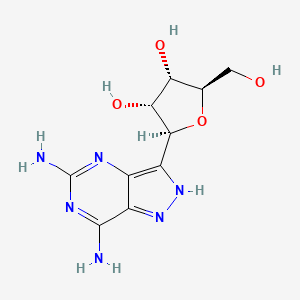
Samarium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Samarium(3+) is a trivalent ion of the rare earth element samarium. It is represented by the chemical symbol Sm³⁺. Samarium is a member of the lanthanide series and is known for its unique optical and magnetic properties. The ion is commonly used in various scientific and industrial applications due to its ability to form stable complexes with a variety of ligands.
准备方法
Synthetic Routes and Reaction Conditions
Samarium(3+) can be synthesized through several methods. One common method involves the reaction of samarium metal with iodine to form samarium (III) iodide, which can then be dissolved in water to produce samarium (III) ions . Another method involves the reduction of samarium oxide with a reducing agent such as lanthanum metal or calcium in a vacuum or inert atmosphere .
Industrial Production Methods
In industrial settings, samarium (III) ion is often produced through the extraction and purification of samarium from its ores. The ore is first crushed and ground, followed by a series of chemical treatments to separate samarium from other elements. The purified samarium is then converted to samarium (III) ion through chemical reactions involving acids or other reagents .
化学反应分析
Types of Reactions
Samarium(3+) undergoes various types of chemical reactions, including:
Oxidation: Samarium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to samarium (II) ion using reducing agents such as hydrogen or metallic samarium.
Substitution: Samarium(3+) can participate in substitution reactions where ligands around the ion are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or cerium (IV) sulfate.
Reduction: Reducing agents like hydrogen gas or metallic samarium.
Substitution: Various ligands such as beta-diketones, aromatic acids, and bidentate ligands.
Major Products Formed
Oxidation: Higher oxidation state compounds of samarium.
Reduction: Samarium (II) compounds such as samarium (II) iodide.
Substitution: Complexes with different ligands, often exhibiting unique optical properties.
科学研究应用
Samarium(3+) has a wide range of scientific research applications:
作用机制
The mechanism by which samarium (III) ion exerts its effects often involves the formation of stable complexes with ligands. These complexes can enhance the thermal stability and emission intensity of the ion through the antenna effect, where the absorbed ultraviolet energy is transferred to the lanthanide ion, resulting in metal-centered luminescence . The molecular targets and pathways involved depend on the specific application and the nature of the ligands used.
相似化合物的比较
Samarium(3+) can be compared with other lanthanide ions such as europium (III) ion and terbium (III) ion. While all these ions exhibit luminescent properties, samarium (III) ion is unique in its ability to form complexes with a wide range of ligands, resulting in diverse optical properties . Similar compounds include:
Europium (III) ion: Known for its red luminescence.
Terbium (III) ion: Known for its green luminescence.
Neodymium (III) ion: Used in high-strength magnets and lasers.
Samarium(3+) stands out due to its versatility in forming stable complexes and its applications in various fields.
属性
CAS 编号 |
22541-17-9 |
|---|---|
分子式 |
Sm+3 |
分子量 |
150.4 g/mol |
IUPAC 名称 |
samarium(3+) |
InChI |
InChI=1S/Sm/q+3 |
InChI 键 |
DOSGOCSVHPUUIA-UHFFFAOYSA-N |
SMILES |
[Sm+3] |
规范 SMILES |
[Sm+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-yl]acetamide](/img/structure/B1197029.png)













